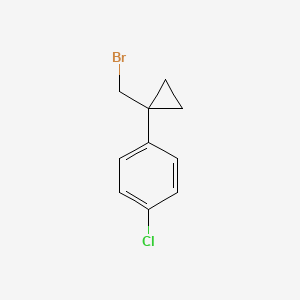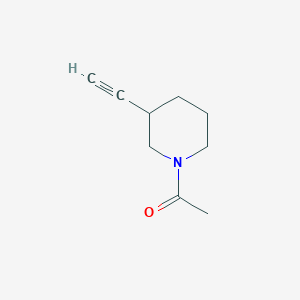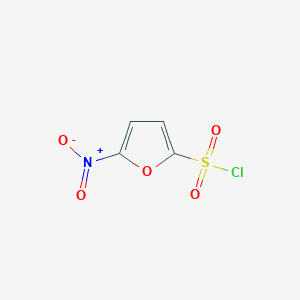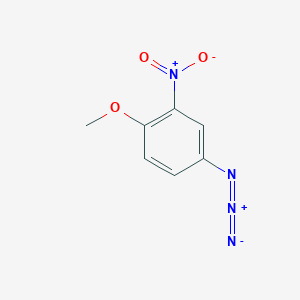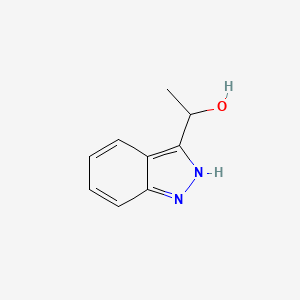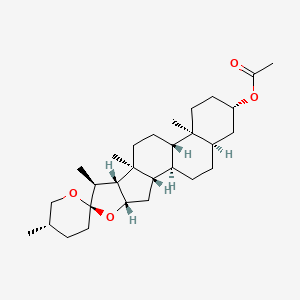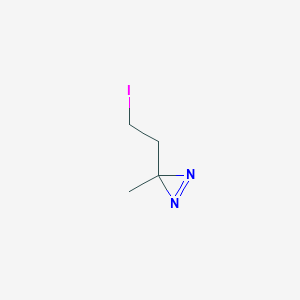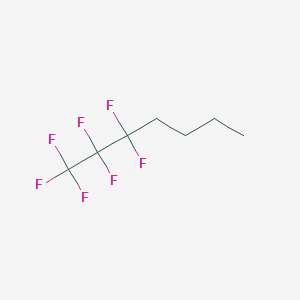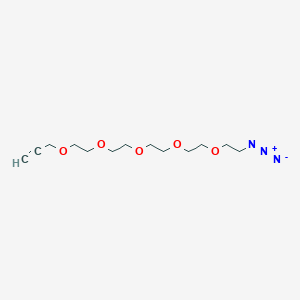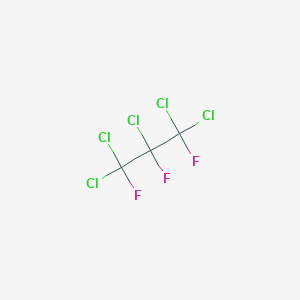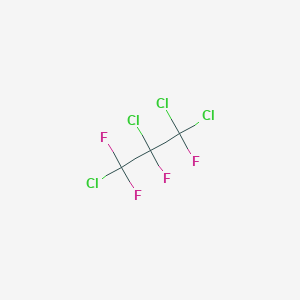
1,1,1,10,10,10-Hexafluorodecane
Overview
Description
1,1,1,10,10,10-Hexafluorodecane is a chemical compound with the molecular formula C10H16F6 . It consists of 16 Hydrogen atoms, 10 Carbon atoms, and 6 Fluorine atoms , making a total of 32 atoms . The molecular weight of this compound is 250.227 g/mol .
Molecular Structure Analysis
The molecule of this compound contains a total of 31 bonds, including 15 non-Hydrogen bonds and 7 rotatable bonds .Mechanism of Action
Target of Action
1,1,1,10,10,10-Hexafluorodecane is a complex chemical compound with the molecular formula C10H16F6 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It has been observed to react with methyl trifluoroacetate in the presence of lih . This reaction suggests that the compound may interact with its targets through a mechanism involving fluorine atoms, which are known for their high reactivity.
Result of Action
Its observed reaction with methyl trifluoroacetate suggests that it may have the potential to induce chemical changes in its targets . .
Advantages and Limitations for Lab Experiments
1,1,1,10,10,10-Hexafluorodecane has several advantages for lab experiments. PFD is an excellent solvent for hydrophobic compounds and can dissolve large amounts of gases, making it ideal for various biomedical applications. Additionally, PFD has a low toxicity and is biocompatible, which makes it safe for use in vivo. However, PFD also has some limitations. PFD has a high boiling point, which can make it difficult to handle in some experiments. Additionally, PFD can interfere with some analytical techniques, such as mass spectrometry.
Future Directions
There are several future directions for the use of 1,1,1,10,10,10-Hexafluorodecane in scientific research. One area of research is the development of new PFD-based contrast agents for medical imaging. Another area of research is the use of PFD in tissue engineering and regenerative medicine. Additionally, PFD has potential applications in drug delivery and gene therapy. Further research is needed to fully understand the mechanism of action of PFD and to explore its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique fluorocarbon liquid that has been extensively used in various scientific research applications. PFD has several advantages, including its ability to dissolve hydrophobic compounds and its biocompatibility. PFD also has several potential applications in various fields, including medical imaging, tissue engineering, and drug delivery. Further research is needed to fully understand the mechanism of action of PFD and to explore its potential applications in various fields.
Scientific Research Applications
1,1,1,10,10,10-Hexafluorodecane has been widely used in scientific research applications due to its unique properties. One of the main applications of PFD is as a solvent for hydrophobic compounds, including lipids, proteins, and other biomolecules. PFD is also used as an oxygen carrier in various biomedical applications, such as organ preservation and cell culture. Additionally, PFD is used as a contrast agent in medical imaging, such as magnetic resonance imaging (MRI) and computed tomography (CT) scans.
Properties
IUPAC Name |
1,1,1,10,10,10-hexafluorodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6/c11-9(12,13)7-5-3-1-2-4-6-8-10(14,15)16/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTAFTCGLVYQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(F)(F)F)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576846 | |
| Record name | 1,1,1,10,10,10-Hexafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-76-2 | |
| Record name | 1,1,1,10,10,10-Hexafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


